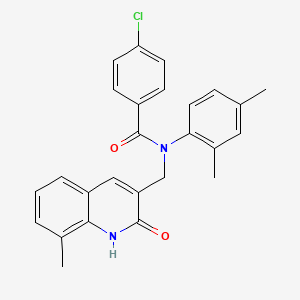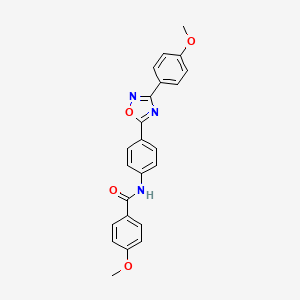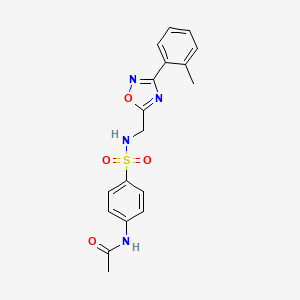
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide, also known as OTAVA-BB 1205457, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, as well as potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.
Direcciones Futuras
There are several future directions for the study of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of more effective therapeutic applications. Another direction is to study the potential side effects of the compound in animal models and humans. This could lead to the development of safer dosages and potential drug interactions. Finally, future studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is synthesized using a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of o-tolylhydrazine with ethyl chloroacetate to form ethyl 2-(o-tolyl)hydrazinecarboxylate. This intermediate is then reacted with thionyl chloride to form 2-chloro-N-(o-tolyl)acetamide. The final product is obtained by reacting 2-chloro-N-(o-tolyl)acetamide with 4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.
Propiedades
IUPAC Name |
N-[4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-5-3-4-6-16(12)18-21-17(26-22-18)11-19-27(24,25)15-9-7-14(8-10-15)20-13(2)23/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLNQGHKMPYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


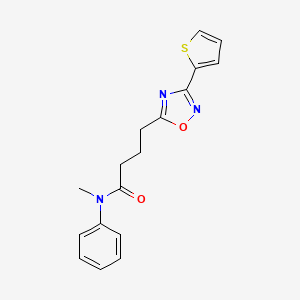


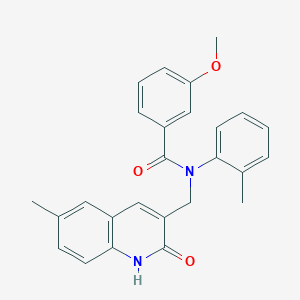
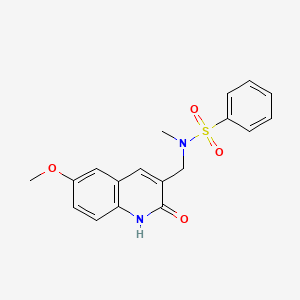

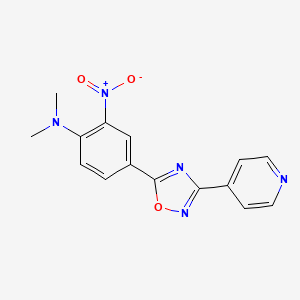

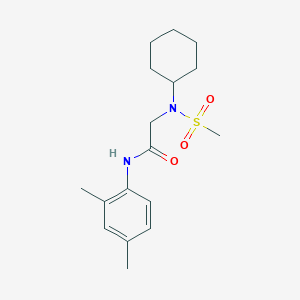
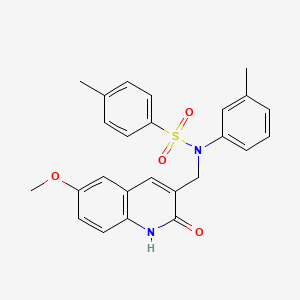
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
